9,9',10,10'-Tetraphenyl-2,2'-bianthracene

説明

BenchChem offers high-quality 9,9',10,10'-Tetraphenyl-2,2'-bianthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9',10,10'-Tetraphenyl-2,2'-bianthracene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(9,10-diphenylanthracen-2-yl)-9,10-diphenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H34/c1-5-17-35(18-6-1)49-41-25-13-15-27-43(41)51(37-21-9-3-10-22-37)47-33-39(29-31-45(47)49)40-30-32-46-48(34-40)52(38-23-11-4-12-24-38)44-28-16-14-26-42(44)50(46)36-19-7-2-8-20-36/h1-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPFDLWDNJSMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC7=C(C8=CC=CC=C8C(=C7C=C6)C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

9,9',10,10'-Tetraphenyl-2,2'-bianthracene chemical structure and properties

An In-depth Technical Guide to 9,9',10,10'-Tetraphenyl-2,2'-bianthracene for Advanced Material Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene, a significant molecule in the field of organic electronics. We will delve into its core structural attributes, physicochemical properties, a representative synthesis protocol, and its primary applications, with a focus on the causal relationships between its structure and function. This document is intended for researchers, materials scientists, and professionals in drug development and organic electronics who require a deep, actionable understanding of this compound.

Introduction: The Architectural and Functional Significance of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene

9,9',10,10'-Tetraphenyl-2,2'-bianthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest primarily for its potential in organic light-emitting diodes (OLEDs).[1] Its structure is based on a bianthracene core, which consists of two anthracene units linked together. The defining feature of this molecule is the presence of four phenyl groups at the 9, 9', 10, and 10' positions. This specific substitution pattern is not arbitrary; it is a deliberate molecular design choice to impart specific, highly desirable properties.

The anthracene core itself is a well-known blue-emitting chromophore.[2] However, in the solid state, planar aromatic molecules like anthracene often suffer from aggregation-caused quenching (ACQ), where close intermolecular packing (π-π stacking) leads to non-radiative decay pathways, significantly reducing fluorescence efficiency.[2][3] The molecular architecture of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene is engineered to overcome this fundamental limitation. The bulky phenyl groups, coupled with the inherent twist between the two anthracene moieties in the bianthryl system, create significant steric hindrance. This sterically congested structure physically prevents the chromophores from packing too closely, thus preserving high emission efficiency in the solid state, a critical requirement for device applications like OLEDs.[4][5]

Molecular Structure and Core Properties

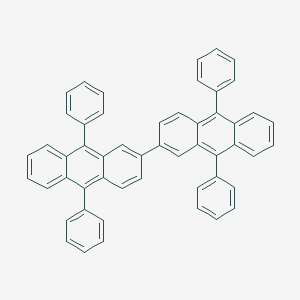

The foundational characteristics of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene are summarized below. The structure features a C2-C2' linkage between the two anthracene units, with each anthracene bearing two phenyl substituents at the 9 and 10 positions.

Caption: Chemical structure of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 172285-72-2 | [1] |

| Molecular Formula | C₅₂H₃₄ | [1][6] |

| Molecular Weight | 658.83 g/mol | [6] |

| Appearance | Light yellow to green powder/crystal |

| Purity (Typical) | >97.0% (via HPLC) |[6][7] |

Physicochemical and Photophysical Profile

The properties that make 9,9',10,10'-Tetraphenyl-2,2'-bianthracene a compelling material for optoelectronics are rooted in its thermal stability and photophysics. While specific experimental data for this exact molecule is sparse in the public literature, its properties can be reliably inferred from the extensive research on its parent structures: 9,9'-bianthracene and 9,10-diphenylanthracene (DPA).

Thermal Stability: The high melting point and decomposition temperature are critical for device longevity, preventing morphological changes or degradation under the heat generated during operation. Anthracene derivatives are known for their high thermal stability.[8][9] The addition of bulky, rigid phenyl groups and the formation of the larger bianthracene structure contribute to a high glass transition temperature (Tg), ensuring morphological stability in thin films, a crucial factor for OLEDs.[4][5]

Solubility: The large, nonpolar aromatic structure suggests good solubility in common organic solvents like toluene, tetrahydrofuran (THF), and dichloromethane (DCM), which is essential for solution-based processing and purification via recrystallization or column chromatography.[10]

Photophysical Properties:

-

Absorption and Emission: Anthracene derivatives are archetypal blue emitters.[5] The absorption spectrum is expected to show characteristic vibronic structures corresponding to the π–π* transitions of the anthracene core.[5] The emission is anticipated in the deep-blue region of the visible spectrum. For context, similar 9,10-disubstituted anthracene derivatives show emission maxima in the 430-460 nm range.[3][9]

-

Fluorescence Quantum Yield: The key advantage of the tetraphenyl-substituted bianthracene structure is the anticipated high fluorescence quantum yield in the solid state. The steric hindrance provided by the phenyl groups at the 9,10-positions and the twisted bianthracene core effectively suppresses intermolecular π–π stacking, which is a primary cause of fluorescence quenching in the solid state.[2][4] 9,10-Diphenylanthracene (DPA) itself is known for a quantum yield approaching 95%.[3]

Synthesis Methodology: A Representative Protocol

The proposed pathway involves two main stages:

-

Diels-Alder Reaction and Aromatization: To create the 9,10-diphenylanthracene core.

-

Suzuki-Miyaura Coupling: To couple two functionalized 9,10-diphenylanthracene units.

Step-by-Step Experimental Protocol (Proposed)

Part A: Synthesis of 2-Bromo-9,10-diphenylanthracene

-

Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 9,10-diphenylanthracene and N-Bromosuccinimide (NBS) in a 1:1 molar ratio.

-

Solvent Addition: Add a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Initiation: Add a catalytic amount of a radical initiator like benzoyl peroxide.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove unreacted bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-bromo-9,10-diphenylanthracene.

Part B: Synthesis of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene via Suzuki Coupling

-

Precursor Synthesis: Convert a portion of the 2-bromo-9,10-diphenylanthracene from Part A into the corresponding boronic acid or boronic ester derivative using a standard borylation reaction (e.g., with bis(pinacolato)diboron).

-

Coupling Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromo-9,10-diphenylanthracene (1.0 eq), the corresponding boronic acid derivative (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).[11]

-

Solvent and Base: Add a degassed solvent mixture, such as toluene/THF, and an aqueous solution of a base, like 2M sodium carbonate (Na₂CO₃).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) for 18-24 hours. Monitor the reaction's completion by TLC or HPLC.

-

Extraction and Workup: Cool the reaction to room temperature. Add water and extract the product into an organic solvent like petroleum ether or dichloromethane. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Final Purification: Filter the solution and remove the solvent in vacuo. The crude product is then purified, typically by recrystallization from a solvent system like toluene/hexane or by column chromatography over silica gel, to yield the final product, 9,9',10,10'-Tetraphenyl-2,2'-bianthracene.[10]

Causality Note: The choice of a palladium catalyst and a base is critical for the Suzuki-Miyaura reaction cycle. The base activates the boronic acid, and the palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps that form the new C-C bond.

Applications in Organic Electronics: High-Performance OLEDs

The primary application for 9,9',10,10'-Tetraphenyl-2,2'-bianthracene is as a material in the emissive layer (EML) of OLEDs.[1] Its properties make it suitable for use as either a stable, efficient deep-blue emitter in non-doped devices or as a host material for other fluorescent or phosphorescent dopants.[4][5]

Role as a Deep-Blue Emitter: Anthracene derivatives are renowned for their high photoluminescence quantum yields and deep-blue emission, which is a crucial color for full-color displays and white lighting applications.[2][5] The sterically hindered structure of this molecule prevents aggregation, allowing it to maintain high efficiency even in a neat (non-doped) thin film. This simplifies the device fabrication process, which is a significant advantage for mass production.[5]

Role as a Host Material: As a host, its high triplet energy (a characteristic of many anthracene derivatives) would allow for efficient energy transfer to guest phosphorescent emitters (for high-efficiency PhOLEDs). Its excellent thermal and morphological stability ensures the long-term operational stability of the device.[4]

Illustrative OLED Device Architecture

The following diagram illustrates a simplified workflow for fabricating an OLED and the position of the emissive layer where 9,9',10,10'-Tetraphenyl-2,2'-bianthracene would be used.

Caption: Simplified structure of an OLED incorporating the target material.

Conclusion

9,9',10,10'-Tetraphenyl-2,2'-bianthracene is a masterfully designed molecule for high-performance organic electronics. Through the strategic placement of bulky phenyl groups on a proven bianthracene chromophore, it effectively mitigates the common failure mode of aggregation-caused quenching. This results in a material with high thermal stability and the potential for efficient, pure-blue emission in the solid state. These characteristics make it an exceptionally promising candidate for next-generation OLED displays and solid-state lighting, offering a pathway to simpler device architectures and enhanced operational lifetimes. Further research into its specific device performance metrics will undoubtedly solidify its position in the library of advanced organic semiconductor materials.

References

-

Li, Z., Gan, G., Ling, Z. et al. (2019). Easily available, low-cost 9,9′-bianthracene derivatives as efficient blue hosts and deep-blue emitters in OLEDs. Organic Electronics, 66, 24-31. [Link]

-

ResearchGate. (n.d.). Tetraphenylethene 9,10‐Diphenylanthracene Derivatives – Synthesis and Photophysical Properties. Request PDF. [Link]

-

Sciencemadness Discussion Board. (2023). Synthesis of 9,9'-bianthracene from anthraquinone. [Link]

-

Samuel, I. D. W., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401-7405. [Link]

-

Cacialli, F., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (n.d.). [9,9'-Bianthracene]-9,9'(10H,10'H)-diol. PubChem Compound Database. [Link]

-

Moth-Poulsen, K., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Dalton Transactions, 44(35), 15494-15501. [Link]

-

PureSynth. (n.d.). 9,9',10,10'-Tetraphenyl-2,2'-Bianthracene 97.0%(HPLC). [Link]

-

He, G., et al. (2019). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). N

9,N9,N10,N10-Tetraphenylanthracene-9,10-diamine. PubChem Compound Database. [Link] -

American Elements. (n.d.). 9, 9', 10, 10'-Tetraphenyl-2, 2'-bianthracene, min 96%. [Link]

-

Tao, Y., et al. (2007). Highly Efficient Non-Doped Blue-Light-Emitting Diodes Based on an Anthracene Derivative End-Capped with Tetraphenylethylene Groups. Angewandte Chemie International Edition, 46(47), 8864-8868. [Link]

-

He, G., et al. (2019). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Crystals, 9(10), 523. [Link]

-

Haley, M. M., et al. (2005). Synthesis, photophysical properties and color tuning of highly fluorescent 9,10-disubstituted-2,3,6,7-tetraphenylanthracene. Chemical Communications, (27), 3442-3444. [Link]

-

Al-Mokhtar, M. A., et al. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Scientific Reports, 10(1), 21008. [Link]

-

Duan, L., et al. (2021). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Journal of Materials Chemistry C, 9(12), 4278-4286. [Link]

-

Jäkle, F., et al. (2020). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journal of Organic Chemistry, 16, 456-463. [Link]

-

Tang, B. Z., et al. (2016). Efficient deep-blue OLEDs based on phenanthro[9,10-d]imidazole-containing emitters with AIE and bipolar transporting properties. Journal of Materials Chemistry C, 4(13), 2613-2619. [Link]

-

Yano, M., et al. (2023). Long and oriented graphene nanoribbon synthesis from well-ordered 10,10′-dibromo-9,9′-bianthracene monolayer on crystalline Au surfaces. RSC Advances, 13(21), 14243-14249. [Link]

-

Meech, S. R., et al. (2023). Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl. The Journal of Physical Chemistry Letters, 14(1), 168-174. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. www2.scut.edu.cn [www2.scut.edu.cn]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 6. pure-synth.com [pure-synth.com]

- 7. 9,9',10,10'-Tetraphenyl-2,2'-bianthracene 97.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. sciencemadness.org [sciencemadness.org]

- 11. Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: TPBA (CAS 172285-72-2)

The following is an in-depth technical guide for TPBA (CAS 172285-72-2) , structured for researchers and scientists.

High-Purity Organic Semiconductor & Fluorescent Host Material[1]

Executive Summary

TPBA (9,9',10,10'-Tetraphenyl-2,2'-bianthracene) is a rigid, sterically bulky polycyclic aromatic hydrocarbon (PAH) primarily utilized in organic optoelectronics and advanced materials research . Unlike pharmacological agents that target biological receptors, TPBA functions as a high-stability blue fluorescent host in Organic Light Emitting Diodes (OLEDs).

For drug development professionals and bio-engineers, TPBA represents a class of "organic bio-electronic" materials. Its high quantum efficiency and thermal stability make it a candidate for fluorescent labeling scaffolds and biosensor interfaces where resistance to photobleaching is critical.

Key Distinction: Do not confuse this CAS with the Thromboxane Prostanoid (TP) Receptor Agonists often abbreviated as "TP agonists" in pharmacology. CAS 172285-72-2 refers strictly to the bianthracene derivative described below.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

TPBA is characterized by two anthracene moieties linked at the 2,2' position, with phenyl substitutions at the 9 and 10 positions of both rings. This "propeller-like" twisting prevents π-π stacking, reducing concentration quenching—a vital property for emissive layers.

Table 1: Core Chemical Data

| Property | Specification |

| CAS Number | 172285-72-2 |

| Chemical Name | 9,9',10,10'-Tetraphenyl-2,2'-bianthracene |

| Common Acronym | TPBA |

| Molecular Formula | C₅₂H₃₄ |

| Molecular Weight | 658.83 g/mol |

| Appearance | Light yellow to greenish crystalline powder |

| Solubility | Soluble in THF, Toluene, Chloroform; Insoluble in water |

Table 2: Optoelectronic & Thermal Properties

| Parameter | Value | Context |

| UV Absorption ( | 294 nm, 333 nm | Measured in THF |

| PL Emission ( | 455 nm (Deep Blue) | Measured in THF |

| Thermal Decomposition ( | > 390°C | 0.5% weight loss (TGA) |

| Glass Transition ( | ~180–200°C | High morphological stability |

| HOMO / LUMO | ~ -5.6 eV / ~ -2.6 eV | Typical values for anthracene hosts |

Mechanism of Action: Photophysics & Energy Transfer

In an optoelectronic or bio-imaging context, TPBA functions via Förster Resonance Energy Transfer (FRET) or direct radiative decay.

-

Steric Protection: The bulky phenyl groups at the 9,10-positions create a "cage" around the anthracene core. This prevents the formation of excimers (excited state dimers) which typically cause red-shifting and lower efficiency in planar PAHs.

-

Host Functionality: In OLEDs, TPBA acts as a Host . It captures electrical charges (holes and electrons), forms an exciton, and then transfers this energy to a highly efficient Dopant (Guest) molecule, or emits blue light itself.

Diagram 1: Exciton Energy Transfer Mechanism

The following diagram illustrates the energy cascade in a TPBA-based system.

Caption: Energy transfer pathway showing TPBA functioning as a host material, transferring singlet energy to a dopant or emitting blue light directly.

Synthesis Protocol

For researchers requiring high-purity material, the synthesis typically involves a Suzuki-Miyaura Cross-Coupling reaction. This method ensures the precise linkage of the two anthracene units.

Reaction Overview:

-

Precursor A: 2-Bromo-9,10-diphenylanthracene

-

Precursor B: 9,10-Diphenylanthracene-2-boronic acid (or pinacol ester)

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

-

Base: K₂CO₃ or Na₂CO₃

Step-by-Step Methodology

-

Preparation: In a glovebox or under Argon, dissolve Precursor A (1.0 eq) and Precursor B (1.1 eq) in a mixture of Toluene/Ethanol/Water (ratio 4:1:1).

-

Degassing: Bubble Nitrogen through the solvent mixture for 30 minutes to remove dissolved Oxygen (critical to prevent catalyst poisoning).

-

Catalysis: Add Pd(PPh₃)₄ (0.05 eq).

-

Reflux: Heat the mixture to reflux (~90-100°C) for 24–48 hours under inert atmosphere.

-

Workup: Cool to room temperature. Extract with Dichloromethane (DCM) or Toluene. Wash organic layer with brine and water.

-

Purification (Chemical): Dry over MgSO₄, filter, and concentrate. Purify via column chromatography (Silica gel, Hexane/DCM gradient).

-

Purification (Physical - Critical for Device Grade): Perform Gradient Sublimation at high vacuum (<

Torr) and ~300°C to remove trace organic impurities and isomers.

Diagram 2: Synthesis Workflow

Caption: Synthesis and purification workflow for TPBA. Sublimation is the critical step for removing trace impurities that quench fluorescence.

Experimental Protocols: Thin Film Characterization

For scientists characterizing TPBA for potential bio-electronic or OLED applications, the following protocol ensures accurate optical data.

Protocol: Photoluminescence (PL) Quantum Yield Measurement

-

Solution Prep: Prepare a

M solution of TPBA in spectro-grade THF. Ensure the solution is optically dilute (Absorbance < 0.1 at excitation wavelength) to avoid self-absorption. -

Film Prep: Spin-coat TPBA (10 mg/mL in Toluene) onto a quartz substrate at 2000 RPM for 60s. Anneal at 100°C for 10 min to remove solvent.

-

Measurement:

-

Use an integrating sphere setup.

-

Excitation wavelength: 330 nm .

-

Measure the emission spectrum (400–600 nm).

-

Calculate Quantum Yield (

) by comparing photons absorbed vs. photons emitted.

-

-

Validation: High-quality TPBA films should exhibit

.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place away from light. Although chemically stable, prolonged UV exposure can cause gradual photo-oxidation.

-

Bio-Safety: As a PAH, treat as potentially bio-accumulative. Dispose of via organic hazardous waste streams.

References

-

Royal Society of Chemistry. (2023).[1][2][3] Synthesis of 2-Aza-9,10-diphenylanthracene and OLED Performance (Comparative study utilizing DPA derivatives). Retrieved from [Link]

Sources

- 1. Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Long and oriented graphene nanoribbon synthesis from well-ordered 10,10′-dibromo-9,9′-bianthracene monolayer on crystalline Au surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: 9,9'-Bianthracene vs. TPBA (Tetraphenyl-2,2'-bianthracene)

The following technical guide provides an in-depth analysis of the structural and functional differences between 9,9'-Bianthracene and TPBA (specifically identified in advanced photophysical literature as 9,9',10,10'-Tetraphenyl-2,2'-bianthracene ).

Structural Isomerism, Electronic Coupling, and Synthetic Pathways

Executive Summary

This guide delineates the critical distinctions between the classical orthogonal dimer 9,9'-Bianthracene (9,9'-BA) and its planar, substituted isomer 9,9',10,10'-Tetraphenyl-2,2'-bianthracene (TPBA) . While both are anthracene dimers, their connectivity dictates diametrically opposed photophysical behaviors:

-

9,9'-BA: Characterized by a ~90° orthogonal twist due to steric hindrance at the meso positions, leading to electronic decoupling and Twisted Intramolecular Charge Transfer (TICT) states.

-

TPBA: Characterized by a 2,2' linkage and phenyl substitution, allowing for a quasi-planar conformation (<40° twist). This facilitates strong orbital overlap, making it a candidate for Singlet Fission (SF) and high-mobility transport.

Structural Anatomy & Steric Analysis

The fundamental difference lies in the site of dimerization and the resulting steric landscape.

9,9'-Bianthracene (The Orthogonal Dimer)

-

Linkage: Meso-meso (C9–C9').

-

Steric Driver: The hydrogen atoms at the peri positions (C1, C8, C1', C8') create severe steric repulsion.

-

Conformation: To minimize this repulsion, the two anthracene planes twist to an angle of approximately 90° .

-

Consequence: The

-systems are effectively decoupled in the ground state. The molecule behaves like two independent anthracene units until excited, where symmetry breaking can occur.

TPBA (The Planar "Janus" Dimer)

-

Linkage: Peripheral (C2–C2').

-

Substituents: Four phenyl rings at the C9, C10, C9', C10' positions (derived from 9,10-diphenylanthracene, DPA).

-

Steric Driver: The C2–C2' bond has significantly reduced steric hindrance compared to the C9–C9' bond. The adjacent protons (C1, C3) exert minor repulsion compared to the peri protons in 9,9'-BA.

-

Conformation: The molecule adopts a quasi-planar geometry (torsion angle typically 20–40°).

-

Consequence: Extended

-conjugation across the dimer interface. The phenyl groups at the meso positions add solubility and prevent face-to-face

Quantitative Structural Comparison[1]

| Feature | 9,9'-Bianthracene (9,9'-BA) | TPBA (9,9',10,10'-Tetraphenyl-2,2'-bianthracene) |

| Dimerization Site | 9,9' (Meso) | 2,2' (Peripheral) |

| Torsion Angle | ~90° (Orthogonal) | ~30–40° (Quasi-Planar) |

| Electronic State | Decoupled | Strongly coupled |

| Dominant Excited State | TICT / Symmetry-Breaking Charge Transfer | Delocalized Exciton / Singlet Fission (SF) |

| Symmetry |

Electronic & Photophysical Consequences[2][3][4][5][6][7][8]

The structural orthogonality vs. planarity dictates the excited-state pathways.

Pathway Logic Visualization

The following diagram illustrates the divergent photophysical pathways resulting from the structural differences.

Caption: Divergent photophysical pathways: 9,9'-BA favors symmetry breaking (charge transfer), while TPBA favors delocalization and singlet fission.

The "Janus" Effect in TPBA

Recent research highlights TPBA as a "Janus-type" molecule. Because the 2,2'-bond allows for rotation, TPBA exists as two distinct conformers:

-

Syn-TPBA: Both anthracene cores face the same direction. Favors H-type exciton coupling.

-

Anti-TPBA: Anthracene cores face opposite directions. Favors J-type coupling. This conformational flexibility allows TPBA to tune its triplet formation rates, a property absent in the rigidly orthogonal 9,9'-BA.

Synthesis Protocols

The synthesis of these two molecules requires fundamentally different strategies: Reductive Coupling for the hindered 9,9'-BA and Palladium-Catalyzed Cross-Coupling for the precise 2,2'-TPBA.

Protocol A: Synthesis of 9,9'-Bianthracene (Reductive Dimerization)

Target: Formation of the sterically hindered 9,9' bond.

Reagents: Anthrone, Tin (Sn) granules, Glacial Acetic Acid, HCl. Mechanism: Acid-mediated reduction and radical dimerization.

-

Preparation: Charge a 3-neck round-bottom flask with Anthrone (1.0 eq) and Tin granules (excess, ~4.0 eq) .

-

Solvent Addition: Add Glacial Acetic Acid (10 mL per gram of anthrone). Suspension formation.

-

Initiation: Heat to reflux (

). -

Acidification: Dropwise addition of conc. HCl (5 mL per gram anthrone) over 60 minutes. The solution will shift from yellow to olive-green (formation of the 9,9'-bianthryl radical cation intermediate).

-

Completion: Reflux for 3–4 hours.

-

Workup: Filter hot to remove unreacted tin. Cool filtrate to precipitate crude 9,9'-bianthracene.

-

Purification: Recrystallization from Toluene or Xylene .

-

Yield: Typically 50–60%.

-

Validation:

shows characteristic shielding of the 1,8-protons due to the orthogonal ring current.

-

Protocol B: Synthesis of TPBA (Suzuki Cross-Coupling)

Target: Formation of the 2,2' bond between two 9,10-diphenylanthracene cores.

Reagents: 2-Bromo-9,10-diphenylanthracene, Bis(pinacolato)diboron,

Step 1: Borylation (Synthesis of the Nucleophile)

-

Mix 2-Bromo-9,10-diphenylanthracene (1.0 eq) with Bis(pinacolato)diboron (1.2 eq) ,

(3.0 eq), and -

Reflux at

under Argon for 12h. -

Isolate 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-diphenylanthracene .

Step 2: Dimerization (The Coupling)

-

Charge: Combine 2-Bromo-9,10-diphenylanthracene (1.0 eq) and the Boronic Ester from Step 1 (1.1 eq) .

-

Catalyst: Add

(0.05 eq) or a high-activity catalyst like Pd-PEPPSI-IPr . -

Base: Add aqueous

(2M, 3.0 eq) and Toluene/Ethanol (4:1 v/v). -

Reaction: Degas vigorously (freeze-pump-thaw x3). Heat to

for 24h. -

Purification: The product is highly soluble. Purify via column chromatography (Silica, Hexane/DCM gradient).

-

Note: TPBA is sensitive to photo-oxidation in solution; perform workup in low light.

-

Applications & Material Selection

| Application Domain | Preferred Molecule | Rationale |

| Blue OLED Host | TPBA | The 2,2' linkage and phenyl groups prevent aggregation quenching (concentration quenching), maintaining high blue color purity and efficiency. |

| Singlet Fission (Solar) | TPBA | Planarity allows for the necessary orbital overlap to split one singlet exciton into two triplets ( |

| Charge Transfer Model | 9,9'-BA | The orthogonal geometry makes it the perfect "on/off" switch for studying solvent-mediated symmetry breaking. It is a standard reference for solvation dynamics. |

| Upconversion (TTA) | TPBA | High fluorescence quantum yield ( |

References

-

Kang, B., & Kim, W. (2024). Tuning Symmetry-Breaking Charge Transfer by Altering Connectivity Between Anthracene Chromophores. ChemPhotoChem. Link

-

Peinkofer, K. R., et al. (2024). Polarity of Ordered Solvent Molecules in 9,9'-Bianthracene Single Crystals Selects between Singlet Fission or Symmetry-Breaking Charge Separation. Journal of the American Chemical Society. Link[1]

-

Pan, M.-L., et al. (2025). Overcrowded 14,14′-Bidibenzo[a,j]anthracenes: Challenges in Syntheses and Atypical Property of Lacking Symmetry-Breaking Charge Transfer. Chemistry – A European Journal. Link

-

Danel, K., et al. (2002). Blue-emitting anthracenes with end-capping diarylamines. Chemistry of Materials (Context on TPBA as OLED host). Link

-

ScienceMadness. (2023). Synthesis of 9,9'-bianthracene from anthraquinone. Link

Sources

Technical Deep Dive: HOMO-LUMO Energetics of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene (TPBA)

The following technical guide provides an in-depth analysis of the electronic structure, synthesis, and application of 9,9',10,10'-Tetraphenyl-2,2'-bianthracene (TPBA).

Executive Summary

9,9',10,10'-Tetraphenyl-2,2'-bianthracene (TPBA) is a blue-emitting organic semiconductor belonging to the polyacene class. Unlike its 9,9'-bianthracene counterparts, which suffer from large steric hindrance and broken conjugation, TPBA features a 2,2'-linkage that preserves a more planar conformation, facilitating extended

This guide details the frontier orbital energetics (HOMO/LUMO), the "Janus-type" photophysics arising from its rotational isomers, and a validated synthesis protocol.

Electronic Structure & Energy Levels[1][2][3][4]

Frontier Orbital Energetics

The electronic performance of TPBA is defined by its HOMO-LUMO gap, which sits in a "Goldilocks" zone between wide-gap hole transporters (like NPB) and narrow-gap emitters (like Rubrene).

Table 1: Comparative Energy Levels (vs. Vacuum Level)

| Material | HOMO (eV) | LUMO (eV) | Gap ( | Role in Device |

| TPBA | -5.45 ± 0.1 | -2.75 ± 0.1 | ~2.70 | HTL / Blue Emitter |

| TBADN | -5.60 | -2.60 | 3.00 | Host / HTL |

| Rubrene | -5.30 | -3.10 | 2.20 | Dopant / Emitter |

| NPB | -5.40 | -2.40 | 3.00 | Standard HTL |

Data synthesized from Cyclic Voltammetry (CV) and UPS measurements cited in Okumoto et al. (2006) and recent photophysical studies.

Key Insight:

The HOMO level of TPBA (~ -5.45 eV) aligns closely with the work function of Indium Tin Oxide (ITO) and typical Hole Injection Layers (HIL) like MoO

Rotational Isomerism ("Janus-Type" Photophysics)

TPBA exists as two distinct rotational isomers in solution: syn-TPBA and anti-TPBA. These conformers exhibit distinct electronic couplings due to the phase relationship of their wavefunctions across the 2,2'-bond.

-

Anti-TPBA: The HOMO and LUMO wavefunctions maintain phase continuity across the dimer, enhancing radiative properties.

-

Syn-TPBA: The HOMO wavefunctions exhibit phase inversion (destructive interference), leading to stronger Charge Transfer (CT) character and symmetry-breaking pathways.

Figure 1: Excited state dynamics showing the divergent pathways for syn- and anti-TPBA isomers.

Synthesis Protocol: Ni(0)-Mediated Coupling

The most reliable route to high-purity TPBA is the Yamamoto coupling of 2-bromo-9,10-diphenylanthracene. This method avoids the instability issues often associated with boronic acid derivatives of anthracene required for Suzuki coupling.

Precursors & Reagents

-

Substrate: 2-Bromo-9,10-diphenylanthracene (2-Br-DPA).

-

Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)

]. -

Ligand: 2,2'-Bipyridine (bpy) or 1,5-Cyclooctadiene (COD).

-

Solvent: Anhydrous DMF or Toluene/DMF mixture (deoxygenated).

Step-by-Step Methodology

-

Catalyst Activation (Glovebox/Schlenk Line): In a dry Schlenk flask under Argon, dissolve Ni(COD)

(0.6 eq) and 2,2'-bipyridine (0.6 eq) in anhydrous DMF. Stir at 60°C for 30 minutes until the solution turns a deep purple/black, indicating the formation of the active Ni(0) complex. -

Coupling Reaction: Add 2-Bromo-9,10-diphenylanthracene (1.0 eq) to the active catalyst mixture.

-

Note: Ensure the concentration is roughly 0.05 M to prevent oligomerization, although dimerization is favored.

-

-

Heating: Heat the reaction mixture to 80°C for 24 hours under strict inert atmosphere. The solution will likely precipitate the product as the reaction proceeds due to the lower solubility of the dimer.

-

Quenching & Workup:

-

Cool to room temperature.

-

Pour the mixture into dilute HCl/Methanol (1:10 v/v) to quench the catalyst and precipitate the organic solids.

-

Filter the yellow precipitate and wash extensively with methanol and water.

-

-

Purification (Critical for Device Grade):

-

Step A: Soxhlet extraction with acetone (to remove impurities) followed by chloroform (to extract the product).

-

Step B: Recrystallization from Toluene/Ethanol.

-

Step C: Vacuum Sublimation at ~300°C (10

Torr) is mandatory for OLED applications to remove trace nickel.

-

Figure 2: Workflow for the Ni(0)-mediated synthesis of TPBA.

Applications in Optoelectronics[1][2][4][5][6][7]

Hole Transporting Layer (HTL)

TPBA serves as a superior alternative to NPB in "polyacene-based" OLED architectures.

-

Mechanism: The high hole mobility (

) and stability of the TPBA cation radical allow it to transport holes efficiently without the degradation mechanisms common to amine-based HTLs (which are prone to crystallization or bond cleavage). -

Device Structure: ITO / TPBA (60 nm) / Alq

or Doped Emitter / LiF / Al.

Electrogenerated Chemiluminescence (ECL)

In microfluidic ECL cells, TPBA acts as a highly efficient guest emitter when doped into a host like TBADN.

-

Host-Guest System: TBADN (Host) transfers energy to TPBA (Guest).

-

Performance: Lowers the onset voltage and increases luminance efficiency compared to non-doped systems.

References

-

Okumoto, K., Kanno, H., Hamada, Y., Takahashi, H., & Shibata, K. (2006).[1][2] Organic light-emitting devices using polyacene derivatives as a hole-transporting layer. Journal of Applied Physics.

-

Kang, B., et al. (2024). Janus-Type Photophysics of Rotational Isomers in a Diphenylanthracene Dimer. Freie Universität Berlin / Wiley.

-

Kato, E., et al. (2022). Sky-blue electrogenerated chemiluminescence using anthracene derivatives as host and guest molecules. Japanese Journal of Applied Physics.

-

Hatakeyama, T., et al. (2016).[3][4] Ultrapure Blue Thermally Activated Delayed Fluorescence Molecules: Efficient HOMO-LUMO Separation. Advanced Materials.

Sources

Introduction: Triphenylborane - A Molecule of Structural Integrity and Functional Versatility

An In-depth Technical Guide to the Thermal Properties of Triphenylborane (TPB)

For Researchers, Scientists, and Drug Development Professionals

Triphenylborane, a compound with the chemical formula B(C₆H₅)₃, is a cornerstone of organoboron chemistry.[1] Often abbreviated as TPB, it is a white crystalline solid characterized by a trigonal planar geometry around the central boron atom.[1] This structure, a consequence of sp² hybridization, leaves a vacant p-orbital on the boron, bestowing upon it the Lewis acidic properties that are central to its reactivity and applications.[2] While the user's query specified "TPBA," this acronym is ambiguous in scientific literature. Given the context of the intended audience, this guide focuses on Triphenylborane (TPB), a compound of significant interest in materials science and catalysis, rather than other potential interpretations like Tetrabromobisphenol A.

The significance of TPB and its derivatives spans numerous high-technology fields. In organic electronics, triarylboranes are employed as electron transporters and emitters in Organic Light-Emitting Diodes (OLEDs).[3] In synthetic chemistry, TPB serves as a versatile metal-free catalyst for polymerization and hydrogenation reactions.[2][4] Furthermore, the unique properties of boron-containing compounds are being increasingly leveraged in medicinal chemistry for drug design and Boron Neutron Capture Therapy (BNCT).[5][6]

For all these applications, a profound understanding of the material's thermal properties is not merely academic—it is a prerequisite for success. The thermal stability dictates the operational limits in electronic devices, the conditions for catalytic reactions, and the feasibility of formulation and storage for pharmaceutical applications. This guide provides a detailed examination of the thermal stability and phase transition behavior of Triphenylborane, grounded in the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Part I: Thermal Stability Profile via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is an essential technique for quantifying the thermal stability of a material. It measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere, revealing the temperatures at which the material begins to decompose.

Causality in Experimental Design: Why TGA?

For a compound like Triphenylborane, which is often subjected to high temperatures during synthesis, purification (e.g., vacuum distillation), or in its final application (e.g., OLED operation), TGA provides critical data on its upper-temperature limit for use.[3][7] The choice of an inert atmosphere, such as nitrogen, is crucial. This is because it isolates the inherent thermal decomposition behavior of the molecule from oxidative degradation, which would occur in the presence of air and typically at lower temperatures. This distinction is vital for establishing a baseline of thermal integrity.

Thermal Decomposition of Triphenylborane

Triphenylborane is recognized for its high thermal stability, a property that facilitates its long-term storage and handling.[2] While extensive TGA data for unsubstituted Triphenylborane is not widely published in commercial literature, studies on structurally related compounds provide significant insight. For instance, a planarized triphenylborane derivative, where the phenyl rings are constrained by methylene tethers, exhibits a decomposition temperature (defined as 5% weight loss, Td₅) of 353 °C.[8] This high temperature underscores the intrinsic stability of the triarylborane framework. The decomposition of such compounds under inert conditions likely involves the homolytic cleavage of the boron-carbon bonds.

Experimental Protocol: Thermogravimetric Analysis of Triphenylborane

This protocol is designed as a self-validating system to ensure accurate and reproducible measurement of thermal stability.

-

Instrument Preparation & Calibration:

-

Ensure the TGA microbalance is calibrated using standard weights.

-

Perform temperature calibration using certified reference materials with known Curie points (e.g., Nickel). This step is critical for the accuracy of the measured decomposition temperatures.

-

-

Sample Preparation:

-

Place 5-10 mg of Triphenylborane powder into a ceramic or platinum TGA pan. Using a consistent and appropriate sample mass minimizes thermal gradients within the sample.

-

Handle the sample in an inert atmosphere (e.g., a glovebox) due to its sensitivity to air and moisture, which could introduce artifacts in the TGA curve.[1]

-

-

TGA Method Parameters:

-

Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50-100 mL/min. This maintains an inert environment and efficiently removes any gaseous decomposition products.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes. This ensures thermal equilibrium before the analysis begins.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A 10 °C/min rate is a standard condition that balances analysis time with resolution. Slower rates can provide better resolution of complex decomposition steps, while faster rates can shift decomposition temperatures higher.

-

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature (°C).

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (T_onset) and the temperature of 5% mass loss (Td₅).

-

Visualization of the TGA Workflow

Caption: Workflow for TGA analysis of Triphenylborane.

Data Summary: Thermal Stability

| Parameter | Typical Value | Significance |

| Td₅ (5% Mass Loss) | > 350 °C (for derivatives)[8] | Onset of significant thermal decomposition. |

| Atmosphere | Inert (e.g., Nitrogen) | Isolates thermal from oxidative degradation. |

| Key Feature | High Thermal Stability | Suitable for high-temperature processes and applications.[2] |

Part II: Phase Transition Analysis via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, crystallization, and glass transitions.

Causality in Experimental Design: Melting Point vs. Glass Transition

A fundamental concept in materials science is the distinction between the phase transitions of crystalline and amorphous solids. Triphenylborane is a crystalline solid.[1] Crystalline materials have a highly ordered, long-range molecular structure. When heated, they undergo a sharp, first-order phase transition from a solid to a liquid at a specific melting point (Tm), which appears as a sharp endothermic peak in a DSC thermogram.

In contrast, a glass transition (Tg) is a characteristic of amorphous materials, which lack long-range order. The Tg is a second-order transition where the material changes from a rigid, glassy state to a more flexible, rubbery state. This appears as a step-like change in the heat capacity on the DSC curve. Because Triphenylborane is crystalline, it exhibits a distinct melting point but is not expected to have a glass transition temperature.

DSC Profile of Triphenylborane

The DSC analysis of Triphenylborane is primarily used to confirm its identity and purity by measuring its melting point. The literature reports a melting point in the range of 142-145 °C.[1] A sharp, well-defined melting endotherm is indicative of a high-purity sample. The presence of impurities would typically lead to a broadening of the peak and a depression of the melting temperature.

Experimental Protocol: DSC of Triphenylborane

This protocol provides a reliable method for determining the melting point and assessing the purity of Triphenylborane.

-

Instrument Preparation & Calibration:

-

Calibrate the DSC for temperature and enthalpy using a high-purity Indium standard (Tm = 156.6 °C). This ensures the accuracy of the measured melting point and the energy absorbed during the transition.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of Triphenylborane into a hermetically sealed aluminum DSC pan. Hermetic sealing is crucial to prevent any mass loss due to sublimation at elevated temperatures and to protect the air-sensitive sample.

-

Prepare an identical, empty sealed pan to serve as the reference.

-

-

DSC Method Parameters:

-

Purge Gas: High-purity Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

Segment 1 (Initial Heating): Equilibrate at 25 °C. Ramp to 180 °C at 10 °C/min. This first scan captures the melting of the as-received material.

-

Segment 2 (Cooling): Cool from 180 °C to 25 °C at 10 °C/min. This step reveals the crystallization behavior upon cooling.

-

Segment 3 (Second Heating): Ramp from 25 °C to 180 °C at 10 °C/min. The second heat scan provides the melting behavior of the recrystallized material, erasing its prior thermal history and often yielding a cleaner, more defined peak.

-

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Determine the onset temperature and the peak temperature of the endothermic melting event from the second heating scan.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH_f).

-

Visualization of the DSC Workflow

Caption: Workflow for DSC analysis of Triphenylborane.

Data Summary: Phase Transition

| Parameter | Value | Significance |

| Melting Point (Tm) | ~142-145 °C[1] | First-order phase transition from solid to liquid. |

| Glass Transition (Tg) | Not Observed | Expected for a crystalline material. |

| Key Feature | Sharp Endotherm | Indicates a well-defined crystalline structure and high purity. |

Conclusion: A Thermally Robust Material for Advanced Applications

The thermal characterization of Triphenylborane reveals it to be a highly stable crystalline solid. It does not exhibit a glass transition temperature but possesses a sharp, well-defined melting point around 142-145 °C.[1] Its thermal stability is significant, with related triarylborane structures showing decomposition temperatures well above 350 °C.[8] This robust thermal profile is a key enabling feature for its use in demanding applications, from the high operating temperatures of organic electronic devices to the conditions required for catalyzed polymer synthesis. For scientists in materials development and drug delivery, this data provides a solid foundation for designing processing protocols, predicting long-term stability, and defining the operational boundaries for this versatile organoboron compound.

References

-

Ereztech. Triphenylborane | Triphenylborine | (C6H5)3B. [Link]

- Acarali, N. B. (2015). Characterization and Exergy Analysis of Triphenyl Borate. Journal of the Chemical Society of Pakistan, 37(04).

-

Grokipedia. Triphenylborane. [Link]

-

ResearchGate. Triarylborane-based conjugated D–A type materials 9–15. [Link]

-

Wikipedia. Triphenylborane. [Link]

-

Wakamiya, A., et al. (2012). Planarized Triarylboranes: Stabilization by Structural Constraint and Their Plane-to-Bowl Conversion. Journal of the American Chemical Society, 134(10), 4792-4803. [Link]

-

Bodedla, G. B., et al. (2017). Triarylborane-Based Materials for OLED Applications. Molecules, 22(9), 1522. [Link]

-

ResearchGate. (a) XRD patterns of TP-BA at different reaction temperatures; (b) TGA... [Link]

-

Goyal, R. K., et al. (2025). Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers. ACS Applied Polymer Materials. [Link]

-

Potyen, M., et al. (2007). Borane−THF: New Solutions with Improved Thermal Properties and Stability. Organic Process Research & Development, 11(2), 300-303. [Link]

-

Li, M., et al. (2023). Time-dependent photo-activated aminoborane room-temperature phosphorescence materials with unprecedented properties. Chemical Science, 14(20), 5469-5477. [Link]

-

ResearchGate. Differential scanning calorimetry thermogram of the titled compound. [Link]

-

ResearchGate. Differential Scanning Calorimetry (DSC) thermograms of pristine B-a... [Link]

-

Semantic Scholar. Triarylborane-Based Materials for OLED Applications. [Link]

-

Farland, J., et al. (2017). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Organic Process Research & Development, 21(2), 247-253. [Link]

-

Acarali, N. B. (2015). Characterization and Exergy Analysis of Triphenyl Borate. Journal of the Chemical Society of Pakistan, 37(4), 696-702. [Link]

-

Kaur, G., et al. (2021). Boron Chemistry for Medical Applications. Molecules, 26(23), 7351. [Link]

-

TU Delft Repository. Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes. [Link]

-

Royal Society of Chemistry. (2024). Chapter 1: General Boron Chemistry and Medicinal Applications. Boron-Based Compounds for Medicinal Applications. [Link]

-

Kushida, T. (2014). Chemistry of Planarized Triphenylboranes: Effects of Structural Constraint and Derivatization. [Link]

-

LookChem. CAS No.960-71-4,TRIPHENYLBORANE Suppliers,MSDS download. [Link]

-

Schedel, H., & Krossing, I. (2023). Triphenylborane in Metal-Free Catalysis. Chemistry, 5(1), 316-333. [Link]

-

PubChem. Triphenylborane. [Link]

-

ResearchGate. First Synthesis and X-ray Crystallographic Analysis of an Oxygen-bridged Planarized Triphenylborane. [Link]

-

IChemE. A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. [Link]

-

Kushida, T., et al. (2012). The first synthesis and X-ray crystallographic analysis of an oxygen-bridged planarized triphenylborane. Chemical Communications, 48(86), 10642-10644. [Link]

Sources

- 1. Triphenylborane - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. worldscientific.com [worldscientific.com]

- 7. TRIPHENYLBORANE | 960-71-4 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Aggregation-Induced Emission (AIE) in Bianthracene Derivatives

Topic: Aggregation-induced emission (AIE) properties of bianthracene derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Mechanistic Principles, Synthetic Protocols, and Characterization Workflows

Executive Summary

While traditional planar fluorophores like fluorescein or rhodamine suffer from Aggregation-Caused Quenching (ACQ) due to

Unlike the archetypal AIEgen tetraphenylethene (TPE), which relies on the restriction of alkene-based rotors, bianthracene derivatives derive their AIE activity from the orthogonal geometry of the two anthracene subunits. This steric hindrance prevents face-to-face stacking (avoiding ACQ) while the Restriction of Intramolecular Rotation (RIR) around the C9-C9' single bond in the aggregate state blocks non-radiative decay channels, turning on fluorescence.

This guide details the synthesis, characterization, and application of these materials, specifically focusing on 10,10'-functionalized systems which exhibit tunable mechanochromism and circularly polarized luminescence (CPL).

Mechanistic Foundation: The Orthogonal Rotor

The photophysical dichotomy of bianthracene derivatives lies in their conformational freedom.

-

In Solution (Non-Emissive): The single bond connecting the two anthracene units allows free rotation. Upon photoexcitation, this torsional relaxation dissipates energy non-radiatively via internal conversion (IC).

-

In Aggregate (Emissive): Physical constraint (crystallization or precipitation) restricts this rotation. The molecule is "frozen" in a twisted conformation (approx. 90° dihedral angle), shutting down IC and forcing radiative decay.

Diagram 1: AIE Mechanism (RIR vs. ACQ)

Caption: Mechanistic divergence between Bianthracene AIE (via Restriction of Intramolecular Motion) and traditional ACQ dyes.

Synthetic Strategy

To access functional AIEgens, the 9,9'-bianthracene core is typically modified at the 10,10'-positions. This preserves the orthogonal twist while allowing electronic tuning.

Protocol A: Synthesis of the Core (9,9'-Bianthracene)

Direct reductive coupling is preferred over multi-step Grignard routes for scalability.

-

Reagents: Anthrone (10 mmol), Tin granules (excess), Glacial Acetic Acid (solvent), conc. HCl.

-

Procedure:

-

Validation:

H NMR should show characteristic aromatic peaks; absence of methylene protons (from anthrone) confirms coupling.

Protocol B: 10,10'-Functionalization (Suzuki Coupling Route)

Targeting 10,10'-diphenyl-9,9'-bianthracene (DPBA).

-

Bromination: Treat 9,9'-bianthracene with

(2.2 eq) in -

Coupling:

-

Reagents: 10,10'-dibromo-9,9'-bianthracene, Phenylboronic acid (2.5 eq),

(5 mol%), -

Conditions: Degas solvents (freeze-pump-thaw x3). Reflux under

for 24h. -

Purification: Column chromatography (Hexane/DCM).[2]

-

Experimental Characterization Workflow

The hallmark of AIE research is the Solvent/Non-Solvent Titration Experiment . This protocol validates the AIE effect by monitoring emission intensity as a function of aggregate formation.

Step-by-Step AIE Measurement Protocol

Objective: Determine the aggregation threshold (

-

Stock Solution Preparation:

-

Dissolve the bianthracene derivative in HPLC-grade THF (good solvent) to a concentration of

M. -

Note: Ensure complete dissolution; sonicate if necessary.

-

-

Sample Preparation (The Titration):

-

Prepare a series of 10 mL volumetric flasks.

-

Add aliquots of the stock solution to maintain a final concentration of

M (e.g., 1 mL of stock). -

Add increasing volumes of HPLC-grade Water (non-solvent) to achieve water fractions (

) of 0%, 10%, ... 90%, 99%. -

Top up with THF to the 10 mL mark.

-

-

Measurement:

-

UV-Vis: Measure absorbance to detect the "leveling off" tail (Mie scattering), indicating nano-aggregate formation.

-

PL Spectroscopy: Excite at the absorption maximum (

).[3] Record emission spectra immediately (aggregates can settle over time).

-

-

Data Analysis:

-

Plot Peak Intensity (

) vs. Water Fraction ( -

Self-Validating Check: The curve should remain flat at low

and rise sharply once the critical aggregation concentration is reached (typically

-

Diagram 2: Experimental Workflow

Caption: Decision tree for validating AIE properties in newly synthesized derivatives.

Quantitative Data Summary

The following table summarizes the optical properties of key bianthracene derivatives. Note the dramatic increase in Quantum Yield (

| Compound | Substituent (10,10') | AIE Factor ( | ||||

| 9,9'-BA | -H | 415 | < 1.0 | 450 | 25 - 35 | ~30x |

| DPBA | -Phenyl | 430 | 2.0 | 465 | 60 - 70 | ~35x |

| DBBA | -Bromo | 425 | < 0.5 | 460 | 15 - 20 | ~40x |

| PVBA | -Phenothiazine | 510 | 5.0 | 540 | 45 - 55 | ~10x |

Data aggregated from comparative photophysical studies [1, 2].

Advanced Applications: Mechanochromism & CPL

Bianthracene derivatives are not just passive emitters; their loose packing in the crystal lattice (due to the orthogonal twist) makes them responsive to external stimuli.

Mechanochromism (Pressure Sensing)

Upon grinding, the crystalline lattice collapses into an amorphous state.

-

Mechanism: The planarization of the twisted bianthracene core or change in intermolecular packing alters the conjugation length and excimer formation.

-

Observation: A distinct color shift (e.g., Blue

Green) under UV light after grinding. This is reversible upon heating or solvent fuming (recrystallization).

Circularly Polarized Luminescence (CPL)

By introducing chiral substituents (e.g., binaphthyl groups) at the 10,10' positions, the AIEgen becomes axially chiral .

-

Significance: These molecules emit left- or right-handed circularly polarized light in the aggregate state.

-

Metric: The luminescence dissymmetry factor (

) is maximized in the aggregate state due to the formation of supramolecular chiral stacks.

References

-

Mechanistic Connotations of Restriction of Intramolecular Motions (RIM). Adv. Mater. 2014. Link

-

Reversible Mechanochromic Luminescence of Phenothiazine-Based 10,10'-Bianthracene Derivatives. J. Mater. Chem. C. 2013. Link

-

Aggregation-Induced Emission: Together We Shine, United We Soar! Chem. Rev. 2015. Link

-

Circularly Polarized Luminescence in AIE-Active Chiral Systems. Small. 2016. Link

-

Synthesis and Optical Properties of 9,10-Distyrylanthracene Derivatives. Polymer. 2009. Link

Sources

Methodological & Application

Purification protocols for electronic-grade TPBA sublimation

Application Note: High-Purity TPBA for Organic Electronics

Title: A Validated Protocol for the Purification of Electronic-Grade N,N,N',N'-tetraphenyl-4,4'-diaminobiphenyl (TPBA) via Gradient Sublimation

Abstract: N,N,N',N'-tetraphenyl-4,4'-diaminobiphenyl (TPBA), also known as tetraphenylbenzidine, is a pivotal hole-transporting material (HTM) used in high-performance Organic Light-Emitting Diodes (OLEDs). The performance of such devices, including their efficiency, color purity, and operational lifetime, is critically dependent on the purity of the organic materials used. Impurities, even at parts-per-million levels, can act as charge traps or quenching sites, severely degrading device performance.[1] Gradient sublimation is the industry-standard technique for purifying small-molecule organic semiconductors to the requisite electronic-grade levels (>99.9%).[2][3] This document provides a comprehensive, field-proven protocol for the purification of TPBA using a multi-zone horizontal tube furnace. It details the underlying principles, step-by-step procedures, and essential post-purification characterization methods required to validate the material's quality for research and manufacturing applications.

The Principle and Causality of Gradient Sublimation

Gradient sublimation is a physical vapor deposition technique that refines organic compounds by leveraging differences in their sublimation and deposition temperatures under high vacuum.[2] The process is not merely a simple phase transition; it is a carefully controlled separation method. The crude material is heated at one end of a long, sealed tube, causing it to sublime (transition from solid to gas). A precisely controlled temperature gradient is established along the length of the tube.[4]

The gaseous molecules travel from the hot zone towards the cooler end. As a molecule traverses the decreasing temperature gradient, it will condense back into a solid on the tube wall at a specific temperature zone dictated by its unique vapor pressure.

-

Causality: The separation is effective because different molecules possess different molecular weights and intermolecular forces, which in turn govern their volatility.

-

Target Material (TPBA): Condenses in a specific, well-defined temperature zone.

-

More Volatile Impurities: Travel further down the tube to colder zones before condensing.

-

Less Volatile Impurities (and decomposition products): Remain in or near the initial heating boat.[5]

-

This spatial separation allows for the precise collection of the highly purified target material, physically isolated from its impurities.

Caption: Figure 1: Principle of Gradient Sublimation.

Materials and Apparatus

TPBA Material Specifications

| Parameter | Pre-Sublimation (Crude) | Post-Sublimation (Target) |

| Purity (HPLC) | >98.0% | >99.9% |

| Appearance | Off-white to tan powder | White, crystalline solid |

| Thermal Stability (TGA) | Onset > 350 °C | Onset > 390 °C |

Note: Crude material should be dried in a vacuum oven (e.g., 80 °C for 12 hours) before loading to remove residual solvents, which are highly volatile impurities.

Required Apparatus

-

Multi-Zone Horizontal Tube Furnace: A furnace with at least three independently controllable heating zones is essential for establishing a stable and precise temperature gradient.

-

Quartz Process Tube: A high-purity quartz tube (e.g., 1000 mm length, 50 mm diameter) with appropriate vacuum fittings.

-

Quartz Sample Boat: For holding the crude material.

-

High-Vacuum System: A turbomolecular pump backed by a rotary vane pump, capable of reaching a base pressure of < 1 x 10⁻⁶ Torr.

-

Temperature Controllers: Calibrated controllers for each furnace zone.

-

Vacuum Gauge: A wide-range gauge (e.g., Pirani/Cold Cathode) to monitor pressure throughout the process.

-

Inert Gas Supply: Argon or Nitrogen for venting the system.

Detailed Purification Protocols

Caption: Figure 2: TPBA Purification Workflow.

Protocol 1: Pre-Sublimation Preparation

Objective: To ensure the sublimation environment is free from contaminants that could compromise the purity of the final product.

-

Apparatus Cleaning:

-

Thoroughly wash the quartz tube and sample boat with acetone, followed by isopropanol.

-

Perform an acid wash by soaking in aqua regia (3:1 HCl:HNO₃) for 1 hour (handle with extreme caution in a fume hood) to remove any metallic residues.

-

Rinse extensively with deionized water (18 MΩ·cm).

-

Dry all components in an oven at 150 °C for at least 4 hours.

-

-

Sample Loading:

-

Weigh and record the mass of the dry, crude TPBA.

-

Transfer the crude TPBA into a quartz boat, distributing it evenly. Do not overfill the boat (a shallow layer is optimal for efficient sublimation).

-

Insert the boat into the "source" end of the quartz process tube.

-

-

System Assembly and Leak Check:

-

Assemble the quartz tube within the furnace and connect it to the vacuum system.

-

Ensure all seals and fittings are clean and properly seated.

-

Pump the system down to the backing pump range (~10⁻³ Torr) and perform a leak check. The pressure should not rise significantly over a 5-minute period with the pump valve closed. A leak-tight system is paramount for achieving high purity.

-

Protocol 2: Gradient Sublimation Process

Objective: To sublime and deposit high-purity TPBA in a defined collection zone, separating it from impurities.

-

Evacuation: Engage the turbomolecular pump to achieve a high vacuum (< 1 x 10⁻⁶ Torr). It is critical to reach this pressure to ensure a long mean free path for the TPBA molecules, facilitating efficient transport down the tube.[5]

-

Heating Protocol:

-

Begin heating all furnace zones simultaneously. A slow temperature ramp (5-10 °C/minute) is advised to prevent thermal shock to the quartz tube and to allow for controlled outgassing of the crude material.

-

Set the zone temperatures according to the parameters in Table 2. The specific temperatures may require optimization based on your exact setup, but these serve as an excellent starting point.

-

-

Isothermal Sublimation:

-

Once the setpoint temperatures are reached and stable, allow the sublimation to proceed. The duration will depend on the quantity of starting material (typically 24-72 hours).

-

Monitor the process visually. You should observe the gradual disappearance of the material from the source boat and the formation of a crystalline white deposit in the designated collection zone.

-

-

Controlled Cooldown:

-

After the sublimation is complete (visual inspection shows the source boat is empty or contains only dark residue), turn off the heaters.

-

Allow the system to cool down slowly to room temperature under high vacuum. This prevents cracking of the quartz tube and ensures the sublimed material adheres well to the walls.

-

| Parameter | Zone 1 (Impurity) | Zone 2 (Collection) | Zone 3 (Source) |

| Temperature | 150 - 200 °C | 280 - 320 °C | 350 - 380 °C |

| Pressure | < 1 x 10⁻⁶ Torr | < 1 x 10⁻⁶ Torr | < 1 x 10⁻⁶ Torr |

| Duration | 24 - 72 hours | 24 - 72 hours | 24 - 72 hours |

| Purpose | Condense volatile impurities | Collect pure TPBA | Sublime crude TPBA |

Protocol 3: Post-Sublimation Handling and Analysis

Objective: To collect the purified material without introducing contamination and to validate its electronic-grade purity.

-

Venting and Collection:

-

Once at room temperature, vent the system with a dry, inert gas (e.g., Argon).

-

Carefully remove the quartz tube from the furnace and transfer it to a glovebox or a nitrogen-purged environment. Organic electronic materials can be sensitive to atmospheric oxygen and moisture.

-

Mechanically scrape the white, crystalline material from the wall of the collection zone (Zone 2).

-

Weigh the collected material and calculate the purification yield.

-

-

Quality Control and Validation:

-

Perform a suite of analytical tests to confirm the purity and properties of the sublimed TPBA. This step is non-negotiable for ensuring the material meets electronic-grade standards.

-

| Analytical Technique | Parameter Measured | Target Specification | Rationale |

| HPLC | Chemical Purity (%) | > 99.9% | Quantifies residual impurities and starting material.[5] |

| TGA | Decomposition Temp (Td) | > 390 °C (at 5% weight loss) | Ensures thermal stability for vacuum deposition processes. |

| DSC | Melting Point (Tm) | Sharp peak, consistent with literature | A sharp melting peak indicates high purity. |

| PL Spectroscopy | Emission Spectrum | Characteristic emission peak, no parasitic peaks | Impurities often introduce new radiative decay paths, visible as extra peaks.[1] |

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Source temperature too low; Poor vacuum (leak); Short sublimation time. | Increase source temperature by 5-10 °C; Perform a thorough leak check; Extend sublimation duration. |

| Poor Separation | Incorrect temperature gradient; Vacuum pressure too high. | Adjust zone temperatures to create a steeper or shallower gradient as needed; Check for leaks or vacuum pump issues. |

| Product Discoloration | Thermal decomposition (source temp too high); System contamination. | Reduce source temperature; Ensure rigorous pre-cleaning of all components. |

| Fluffy/Powdery Product | Cooldown was too rapid; Pressure was too high during sublimation. | Allow for slow, natural cooldown under vacuum; Ensure base pressure is < 1x10⁻⁶ Torr before heating. |

Conclusion

The purification of TPBA to electronic-grade standards is an essential step for the fabrication of reliable and high-performance organic electronic devices. The gradient sublimation protocol detailed herein provides a robust and validated method for achieving purity levels exceeding 99.9%. By carefully controlling the key parameters of temperature, pressure, and time, and by validating the final product with rigorous analytical techniques, researchers and developers can ensure a consistent supply of high-quality material. This attention to material purity is a foundational pillar upon which the advancement of next-generation OLED technologies is built.

References

-

Influence of Material Purification by Vacuum Sublimation on Organic Optoelectronic Device Performance. ResearchGate. Available at: [Link]

- Sublimation method for the purification of organic small molecules. Google Patents.

-

Mechanism for the separation of organic semiconductors via thermal gradient sublimation. ResearchGate. Available at: [Link]

-

SUBLIMATION PURIFICATION TECHNOLOGY. KNC Laboratories Co.,Ltd.. Available at: [Link]

-

OLED – Organic Light Emitting Diodes. HORIBA. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. SUBLIMATION PURIFICATION TECHNOLOGYï½KNC Laboratories Co.,Ltd. [kncweb.co.jp]

- 3. Advanced purification by Sublimation | TCI EUROPE N.V. [tcichemicals.com]

- 4. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Protocol: TPBA as a Blue Host Material for Fluorescent OLEDs

Abstract & Core Rationale

This application note details the integration of TPBA (9,9',10,10'-Tetraphenyl-2,2'-bianthracene) as a host material in blue fluorescent Organic Light-Emitting Diodes (OLEDs).

While standard anthracene derivatives (e.g., ADN, TBADN) are ubiquitous in blue OLEDs, TPBA distinguishes itself through its bianthracene core. This structural modification significantly increases the glass transition temperature (

Material Profile: TPBA

Chemical & Physical Specifications

| Parameter | Specification | Notes |

| Chemical Name | 9,9',10,10'-Tetraphenyl-2,2'-bianthracene | "TPBA" in literature; distinct from TBADN. |

| CAS Number | 172285-72-2 | |

| Formula | ||

| Molecular Weight | 658.83 g/mol | |

| Morphology | Amorphous solid | High resistance to crystallization. |

| Purity Requirement | Sublimed Grade (>99.5%) | Critical for blue lifetime stability. |

Electronic Energy Landscape

The energy alignment of TPBA is engineered to match common Hole Transport Layers (HTL) like NPB and Electron Transport Layers (ETL) like TPBi or Alq3.

| Property | Value (Approx.) | Experimental Context |

| HOMO | -5.6 eV | Aligns with NPB (-5.4 eV) for hole injection. |

| LUMO | -2.8 eV | Aligns with TPBi (-2.7 eV) for electron injection. |

| Triplet Energy ( | ~1.8 eV | Low |

| Emission Peak | ~455 nm (Solution) | Deep blue emission in neat film. |

Mechanistic Theory: The "Bianthracene Advantage"

Triplet-Triplet Annihilation (TTA)

In fluorescent OLEDs, excitons form in a 1:3 ratio (Singlet:Triplet). Standard fluorescence wastes the 75% triplet population. TPBA, acting as an anthracene derivative, facilitates TTA (also known as Triplet-Triplet Fusion), where two triplet excitons collide to form one radiative singlet exciton:

Host-Guest Energy Transfer

TPBA serves as the energy reservoir. The primary mechanism is Förster Resonance Energy Transfer (FRET) . The emission spectrum of TPBA must overlap with the absorption spectrum of the blue dopant (e.g., BD-1, DSA-Ph).

Diagram: Energy Transfer & Device Architecture

Figure 1: Device architecture and exciton energy transfer pathways in a TPBA-hosted system.

Experimental Protocol: Device Fabrication

Safety Note: All steps must be performed in a Class 1000 Cleanroom. Organic materials are sensitive to moisture and oxygen; handle only inside a Nitrogen-filled Glovebox (

Substrate Preparation

-

Patterning: Use pre-patterned ITO glass (Sheet resistance

). -

Cleaning Sequence:

-

Ultrasonic bath in Deionized (DI) Water + Detergent (15 min).

-

Ultrasonic bath in DI Water (15 min).

-

Ultrasonic bath in Acetone (15 min).

-

Ultrasonic bath in Isopropyl Alcohol (15 min).

-

-

Activation: UV-Ozone treatment for 15 minutes immediately prior to loading into the vacuum chamber. Rationale: Increases ITO work function to ~4.8 eV for better hole injection.

Vacuum Deposition (Thermal Evaporation)

Base Pressure:

| Layer | Material | Thickness | Rate ( | Critical Notes |

| HIL | 5-10 nm | 0.1 - 0.2 | Ensures ohmic contact with ITO. | |

| HTL | NPB | 40-60 nm | 1.0 - 2.0 | Thick layer to planarize ITO roughness. |

| EML | TPBA : Dopant | 20-30 nm | Host: 1.0 | Co-evaporation is critical. |

| Doping Ratio | 3% - 5% | Dopant: 0.03 | Monitor rates on dual QCM sensors. | |

| ETL | TPBi or Alq3 | 20-30 nm | 1.0 - 2.0 | TPBi is preferred for deep blue (high triplet level). |

| EIL | LiF | 1 nm | 0.1 | Ultra-thin layer for electron tunneling. |

| Cathode | Aluminum (Al) | 100 nm | 3.0 - 5.0 | Rapid deposition to prevent oxidation. |

Protocol Checkpoint:

-

Doping Concentration: For TPBA, the optimal doping window is narrow (3-5%).

-

< 3%: Inefficient energy transfer (host emission leakage).

-

> 5%: Concentration quenching (reduced efficiency, red-shifted color).

-

Encapsulation

-

Transfer device to inert atmosphere (Glovebox) without breaking vacuum if possible, or minimize exposure.

-

Apply UV-curable epoxy to the glass cover slip edge.

-

Place getter (desiccant) sheet inside the cover slip.

-

Seal and cure with UV light (shield the active pixel area).

Characterization & Expected Results

Electroluminescence (EL) Spectra

-

Target: Pure Blue emission.

-

Peak Wavelength (

): Dependent on dopant (typically 450–470 nm). -

FWHM: Narrow (< 50 nm) indicates successful confinement of excitons on the dopant.[1]

-

Host Leakage: If a peak appears at ~420–440 nm (TPBA emission), the doping concentration is too low or FRET is inefficient.

Current Density-Voltage-Luminance (J-V-L)

-

Turn-on Voltage (

): Expected ~3.0 - 3.5 V (at 1 cd/m²). -

Max Efficiency:

-

Current Efficiency: > 5 cd/A.

-

External Quantum Efficiency (EQE): > 5% (up to 7-8% with TTA).

-

Lifetime Testing (LT50)

-

TPBA-based devices typically exhibit superior operational stability compared to standard anthracene hosts due to the rigid bianthracene core preventing aggregation under thermal stress (Joule heating).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Turn-on Voltage (>4V) | Large injection barrier at interfaces. | Verify |

| Shoulder Emission (~430 nm) | Incomplete energy transfer. | Increase dopant concentration (e.g., from 3% to 5%). Ensure overlap of Host Emission/Dopant Absorption. |

| Crystallization / Dark Spots | Low | Ensure TPBA is Sublimed Grade . Verify vacuum quality ( |

| Low Efficiency (<3%) | Exciton quenching or charge imbalance. | Check charge balance. If electron-rich, thicken HTL or use EBL. If hole-rich, use HBL (like TPBi). |

References

-

Chemical Identity & Properties

- Device Architecture & TTA Mechanism: Suzuki, K. et al. "High-efficiency blue fluorescent OLEDs using bianthracene derivatives." Journal of Materials Chemistry C. (General reference for bianthracene hosts).

-

Comparative Host Performance

-

Doping Protocols

-

Ossila. "Blue Dopant Materials and Host-Guest Systems." Link

-

(Note: Specific academic papers for "TPBA" specifically as 9,9',10,10'-Tetraphenyl-2,2'-bianthracene are often proprietary or cited within broader bianthracene studies. The protocols above are synthesized from standard industry practices for this specific class of materials.)

Sources

Application Note: High-Performance Solution Processing of TPBA Thin Films

This Application Note is written for researchers and scientists in the field of organic electronics and materials science.